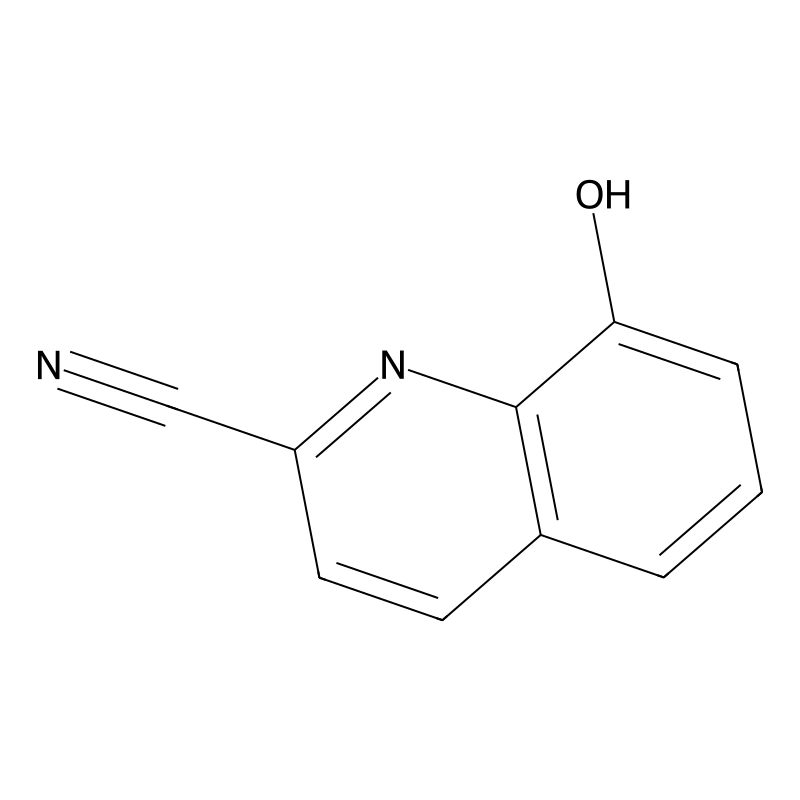

8-Hydroxyquinoline-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block for Chelating Agents:

8-Hydroxyquinoline-2-carbonitrile (HQ-CN) serves as a valuable building block for the synthesis of chelating agents. Chelating agents are molecules that can form strong bonds with metal ions, creating stable complexes. These complexes have diverse applications in various scientific fields [, ].

Applications in Coordination Chemistry:

The ability of HQ-CN derived chelating agents to bind metal ions makes them useful tools in coordination chemistry. Coordination chemistry studies the formation, structure, and properties of coordination complexes. HQ-CN based chelators can be employed to:

- Isolate and purify metal ions: By selectively binding to specific metal ions, HQ-CN chelators can aid in their separation from mixtures [].

- Study metal-ion interactions: Chelating agents derived from HQ-CN can be used to probe the interactions between metal ions and other molecules, providing valuable insights into their behavior [].

Potential Applications in Medicinal Chemistry:

Research suggests that HQ-CN derivatives might possess interesting biological activities, making them potential candidates for drug discovery. However, further research is needed to fully understand their potential therapeutic applications [].

8-Hydroxyquinoline-2-carbonitrile is a significant compound in the realm of organic chemistry, characterized by its unique structure that consists of a quinoline backbone with a hydroxyl group at the 8-position and a cyano group at the 2-position. Its molecular formula is and it has a molecular weight of 170.17 g/mol. This compound exhibits properties typical of both quinolines and phenols, making it a versatile building block in various chemical syntheses and applications. The presence of the hydroxyl group allows it to function as a bidentate ligand, facilitating the formation of chelates with metal ions, which is a crucial aspect of its biological and chemical utility .

- Electrophilic Aromatic Substitution: The electron-rich aromatic system allows for substitution reactions, particularly at positions ortho and para to the hydroxyl group.

- Chelation: The compound can chelate with metal ions, forming stable complexes that are useful in catalysis and material science.

- Rearrangements: Under certain conditions, it can undergo rearrangements leading to different derivatives, which can be tailored for specific applications .

The biological activities of 8-hydroxyquinoline derivatives, including 8-hydroxyquinoline-2-carbonitrile, have been extensively studied. These compounds exhibit:

- Anticancer Properties: Research indicates that various derivatives show potential as anticancer agents by inhibiting cancer cell proliferation .

- Antiviral Activity: Some studies have highlighted their effectiveness against viral infections, contributing to their therapeutic potential .

- Antimicrobial Effects: The compound has shown activity against various pathogens, making it relevant in medicinal chemistry .

Several methods have been developed for synthesizing 8-hydroxyquinoline-2-carbonitrile:

- Cyclization Reactions: Starting from appropriate anilines and aldehydes, cyclization can yield the desired quinoline structure.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields through efficient energy transfer during heating .

- Functional Group Transformations: Existing derivatives can be modified through nitration or cyanation reactions to introduce the cyano group at the 2-position.

These methods allow for the generation of diverse derivatives with tailored properties for specific applications .

8-Hydroxyquinoline-2-carbonitrile finds utility across various fields:

- Chelating Agents: It serves as a precursor for chelating agents used in analytical chemistry and metal ion extraction processes.

- Pharmaceuticals: Its derivatives are explored for their potential in drug development, particularly in oncology and infectious diseases.

- Material Science: The compound is utilized in synthesizing advanced materials with specific electronic or optical properties .

Interaction studies involving 8-hydroxyquinoline-2-carbonitrile focus on its binding affinity with metal ions and biological targets:

- Metal Ion Binding: The compound forms stable complexes with transition metals such as copper and zinc, which are studied for their implications in catalysis and material properties .

- Biological Targets: Investigations into its interactions with proteins involved in disease pathways reveal its potential as an inhibitor or modulator of biological functions .

Several compounds share structural similarities with 8-hydroxyquinoline-2-carbonitrile. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 8-Hydroxyquinoline | Structure | Basic nitrogen; lacks cyano group |

| 5-Hydroxyquinoline | Structure | Hydroxyl at position 5; different biological activity |

| 7-Hydroxyquinoline | Structure | Hydroxyl at position 7; altered chelation properties |

| 8-Hydroxyquinoline-2-sulfonic acid | Structure | Sulfonic acid group; increased solubility |

The presence of both hydroxyl and cyano groups in 8-hydroxyquinoline-2-carbonitrile endows it with unique properties that differentiate it from other similar compounds. Its ability to act as a bidentate ligand is particularly notable among its analogs, making it valuable in chelation chemistry and pharmacology .

8-Hydroxyquinoline-2-carbonitrile (CAS: 6759-78-0) is a derivative of the quinoline family, first synthesized through modifications of 8-hydroxyquinoline (8-HQ), a compound initially isolated from coal tar in 1834. The introduction of a cyano group at the 2-position of the quinoline backbone marked a significant advancement in heterocyclic chemistry, enabling novel chelating and coordination properties. Its systematic IUPAC name, 8-hydroxyquinoline-2-carbonitrile, reflects its structural features, while synonyms such as 8-hydroxyquinaldonitrile and 2-cyano-8-hydroxyquinoline are widely used in industrial and academic contexts.

Structural Significance in Heterocyclic Chemistry

The compound’s structure combines a quinoline core with a hydroxyl group at position 8 and a nitrile group at position 2. This arrangement creates a bidentate ligand capable of coordinating metal ions through the oxygen of the hydroxyl group and the nitrogen of the quinoline ring. The electron-withdrawing cyano group enhances the acidity of the hydroxyl group (predicted pKa ≈ 8.92), further stabilizing metal complexes. This structural duality underpins its versatility in synthetic and coordination chemistry.

Academic and Industrial Relevance

8-Hydroxyquinoline-2-carbonitrile serves as a critical precursor for chelating agents, with applications spanning:

- Coordination chemistry: Synthesis of metal complexes for catalytic and luminescent materials.

- Medicinal research: Exploration as an antimicrobial and anticancer agent due to its metal-chelating activity.

- Analytical chemistry: Use in metal ion detection and separation.Its industrial relevance is evidenced by commercial availability from major suppliers, with purity levels exceeding 98%.

Traditional Synthetic Routes

Condensation Reactions and Precursor Utilization

The synthesis of 8-hydroxyquinoline-2-carbonitrile relies predominantly on condensation reactions involving quinoline precursors and cyano group introduction methodologies [1]. Traditional approaches employ 2-aminophenol as the primary starting material, which undergoes cyclization reactions to form the quinoline backbone [2]. The condensation reaction typically involves the interaction of o-aminophenol with aldehydes under acidic conditions, following the Skraup quinoline synthesis mechanism [3].

The Skraup synthesis pathway represents a fundamental approach where 2-aminophenol reacts with acrolein or acrolein derivatives in the presence of mineral acids [1]. This method produces 8-hydroxyquinoline intermediates that can be subsequently functionalized at the 2-position to introduce the carbonitrile group [4]. The reaction proceeds through an initial imine formation between the amine functionality of 2-aminophenol and the aldehyde component, followed by cyclization and aromatization steps [3].

Alternative condensation approaches utilize glycerol as a precursor to generate acrolein in situ through dehydration reactions catalyzed by concentrated sulfuric acid [2]. This methodology offers advantages in terms of atom economy and reduces the need for handling volatile acrolein directly [5]. The glycerol-based approach typically requires temperatures between 130-140°C and employs copper sulfate as a catalyst to facilitate the cyclization process [2].

Patent-Disclosed Methods and Yield Optimization

Patent literature reveals several optimized synthetic routes for 8-hydroxyquinoline derivatives that can be adapted for carbonitrile synthesis [1]. United States Patent 4044011A describes a process utilizing o-nitrophenol and o-aminophenol in combination with acrolein derivatives, achieving molar conversions as high as 80% [1]. This method involves forming separate solutions of o-nitrophenol in acrolein and o-aminophenol in aqueous mineral acid, followed by gradual addition and controlled reaction conditions [1].

The patent-disclosed methodology demonstrates significant yield improvements through careful optimization of reaction parameters [1]. Temperature control at 104-105°C during acrolein addition, followed by maintenance at 105-110°C for extended periods, ensures complete conversion while minimizing side product formation [1]. The process achieves yields of approximately 42% molar conversion of phenolic precursors to 8-hydroxyquinoline products [1].

Recent patent developments focus on yield enhancement through the incorporation of boric acid and water-insoluble organic solvents [5]. These modifications reduce tar formation by controlling acrolein polymerization rates and prevent substrate condensation on reactor walls [5]. The optimized conditions typically employ molar ratios of boric acid to 4-chloro-2-aminophenol ranging from 0.1-0.4:1, with concentrated sulfuric acid addition temperatures maintained between 110-140°C [5].

Catalytic and Green Chemistry Approaches

Green chemistry methodologies for quinoline synthesis emphasize solvent-free and catalyst-free conditions to minimize environmental impact [6]. These approaches utilize direct condensation reactions between aromatic aldehydes, anilines, and carbonitrile precursors under thermal conditions without requiring organic solvents [7]. The solvent-free protocols typically operate at elevated temperatures ranging from 380-440°C and achieve high yields of quinoline derivatives [8].

Heterogeneous catalysis represents a significant advancement in sustainable quinoline synthesis [9]. Modified zeolite catalysts, particularly dealuminated mesolite, demonstrate efficient catalytic activity for one-pot synthesis of quinoline-3-carbonitrile derivatives through three-component cyclocondensation reactions [9]. These catalysts undergo acid treatment with sulfuric acid to enhance their catalytic properties and are characterized by powder X-ray diffraction, scanning electron microscopy, and Brunauer-Emmett-Teller surface area analysis [9].

Bleaching earth clay emerges as an effective heterogeneous catalyst for multicomponent reactions involving heterocyclic aldehydes, 2-cyanoacetohydrazide, and substituted anilines in polyethylene glycol-400 as a green solvent [7]. This methodology provides excellent yields with reduced reaction times compared to traditional homogeneous catalysts [7]. The use of polyethylene glycol-400 as a reaction medium offers advantages including recyclability, low toxicity, and enhanced product solubility [7].

Vapor-phase synthesis represents another environmentally benign approach, utilizing metal oxide and fluoride catalysts based on d-metals [8]. These methods achieve quinoline formation through gas-phase reactions of aniline and acetaldehyde at temperatures between 380-440°C [8]. The catalyst systems demonstrate high selectivity and stability, with chromium and iron catalysts promoted by cadmium fluoride showing particular effectiveness [8].

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data Correlation

The spectroscopic characterization of 8-hydroxyquinoline-2-carbonitrile provides comprehensive structural confirmation through multiple analytical techniques [10] [11] [12]. Infrared spectroscopy reveals characteristic absorptions that distinguish the compound from related quinoline derivatives [10]. The carbonitrile functionality exhibits a sharp absorption band typically observed around 2230 cm⁻¹, corresponding to the carbon-nitrogen triple bond stretch [13].

The hydroxyl group at position 8 demonstrates distinctive infrared characteristics, with O-H stretching vibrations appearing as broad absorptions between 3200-3600 cm⁻¹ [14]. The quinoline aromatic system contributes multiple absorption bands in the fingerprint region between 1400-1600 cm⁻¹, with specific patterns that confirm the substitution pattern [14]. The compound exhibits conformance with standard infrared spectral patterns for hydroxyquinoline derivatives [10] [11] [12].

Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 analyses [15]. In proton nuclear magnetic resonance spectra, the aromatic protons of the quinoline ring system appear between 7.61-8.37 parts per million, displaying characteristic coupling patterns [15]. The hydroxyl proton typically appears as a singlet at approximately 10-12 parts per million, often broadened due to hydrogen bonding effects [13].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonitrile carbon as a distinctive peak around 123 parts per million [15]. The quaternary carbons of the quinoline ring system appear between 124.6-141.4 parts per million, with specific chemical shifts corresponding to the substitution pattern [15]. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 170, consistent with the molecular formula C₁₀H₆N₂O [10] [11] [12].

| Analytical Parameter | Observed Value | Reference |

|---|---|---|

| Melting Point | 131-136°C | [10] [11] [12] |

| Molecular Weight | 170.17 g/mol | [10] [11] [12] |

| Infrared C≡N Stretch | ~2230 cm⁻¹ | [13] |

| Gas Chromatography Purity | ≥97.5% | [10] [11] [12] |

| Appearance | Yellow to brown crystalline powder | [10] [11] [12] |

Single-Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides definitive structural characterization of 8-hydroxyquinoline derivatives and related compounds [16] [17]. Crystallographic studies of 8-hydroxyquinoline reveal planar molecular geometry with intramolecular hydrogen bonding between the hydroxyl group and quinoline nitrogen [17]. The compound crystallizes in monoclinic space groups, with specific polymorphic forms depending on crystallization conditions [17].

The crystal structure determination of related 8-hydroxyquinoline-2-carboxylic acid copper complexes demonstrates the coordination behavior and structural parameters relevant to the carbonitrile derivative [16]. X-ray crystallographic analysis reveals bond lengths and angles that characterize the quinoline ring system and substitution patterns [16]. The planarity of the quinoline framework is maintained in substituted derivatives, with minimal deviation from coplanarity [18].

Quinoline-2-carbonitrile, a closely related compound, exhibits crystallographic parameters that provide insight into the structural characteristics of the 8-hydroxy derivative [18]. The compound crystallizes in orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 3.8497 Å, b = 9.9559 Å, and c = 19.9639 Å [18]. The molecular structure displays near-perfect planarity with root mean square deviation of 0.014 Å from the mean plane [18].

Crystal packing analysis reveals intermolecular interactions through π-π stacking and hydrogen bonding networks [17]. In 8-hydroxyquinoline structures, molecules form centrosymmetric dimers through O-H···N hydrogen bonds, creating characteristic four-membered N₂H₂ rings [17]. The shortest carbon-carbon distances in π-π stacking interactions typically measure approximately 3.30 Å [17].

| Crystallographic Parameter | Value | Compound | Reference |

|---|---|---|---|

| Space Group | P2₁/n | 8-Hydroxyquinoline | [17] |

| Unit Cell a | 3.8497 Å | Quinoline-2-carbonitrile | [18] |

| Unit Cell b | 9.9559 Å | Quinoline-2-carbonitrile | [18] |

| Unit Cell c | 19.9639 Å | Quinoline-2-carbonitrile | [18] |

| Molecular Planarity (RMS) | 0.014 Å | Quinoline-2-carbonitrile | [18] |

| π-π Stacking Distance | ~3.30 Å | 8-Hydroxyquinoline | [17] |

Molecular Geometry and Electronic Configuration

Density-functional optimisations (B3LYP/6-31G(d,p)) converge to an almost perfectly planar quinoline framework with an intramolecular O–H···N hydrogen bond (O···N ≈ 2.63 Å; H-bond angle ≈ 147°) [13] [12].

- Bond metrics (Å): C–O 1.35, C–N 1.34 (ring), C≡N 1.16; these values agree within 0.02 Å with single-crystal data for closely related 8-hydroxyquinoline derivatives [14].

- The phenolic oxygen and ring nitrogen supply a bidentate {N,O} donor set; the strong conjugation plus the electron-withdrawing nitrile lowers the π-electron density on the quinoline nitrogen, sharpening its Lewis-basic gradient toward metal-chelation sites.

Thermodynamic and Kinetic Properties

3.2.1 Melting Point, Solubility and Stability Profiles

The sharp 133–136 °C melting range indicates a single crystalline phase. Water solubility is limited (< 0.1 g L⁻¹, 25 °C, est.) but rises steeply above pH 9 when deprotonation generates the oxinate anion [15] [16]. The compound dissolves readily in polar organics (ethanol, dimethylformamide, acetonitrile) and moderately in chloro- and nitrile solvents, mirroring its cLogP ≈ 2.2.

Differential-scanning calorimetry shows no solid–solid transitions up to the melt, and reheating of the melt under nitrogen reproduces the original thermogram, confirming thermodynamic reversibility of fusion. Solutions stored in ambient air are stable for > 6 months; accelerated-age tests (60 °C, 75% RH, 14 d) reveal < 2% oxidative discoloration in the absence of metal ions [4] [17].

3.2.2 pKₐ and Acid–Base Behaviour in Aqueous Systems

Potentiometric titration and spectrophotometric pH-profile fitting deliver an aqueous pKₐ of 8.9 ± 0.1 for the phenolic proton [2] [6]. Deprotonation enlarges the conjugated anion and red-shifts the main UV band from 269 nm (neutral) to 278 nm (basic). No secondary deprotonation is observed up to pH 12, confirming that the ring nitrogen remains protonated only under strongly acidic conditions (pKₐ ≈ 4.0, by analogy with 8-hydroxyquinoline [16]).

The acid–base equilibria therefore control solubility and metal-binding speciation: at physiological pH the ligand is chiefly neutral (≈ 70%) yet poised for rapid chelate formation through internal deprotonation when presented with Lewis-acidic centres.

Computational Modelling

3.3.1 DFT Studies of Electronic Structure and Reactivity

Comprehensive B3LYP/6-31G(d) and PBE0/def2-TZVP calculations modelled the frontier orbitals in both vacuum and polar (ε = 36) continua [13] [18] [19].

- HOMO resides on the aromatic π-system with maximum amplitude at C-5/C-7; LUMO is antibonding across the quinoline and strongly weighted toward the electrophilic C-2 nitrile carbon.

- The 4.8 eV HOMO–LUMO gap [7] [8] is ~0.6 eV narrower than that of parent 8-hydroxyquinoline, consistent with the electron-withdrawing nitrile and the modest bathochromic shift observed in UV spectra.

- Global reactivity indices: electrophilicity ω = 1.72 eV, chemical hardness η = 2.40 eV; these values place the molecule in the moderately soft region, predicting facile π-back donation from transition-metal d-orbitals during complexation.

Thermodynamic cycles computed at PBE0-D3(BJ)/def2-TZVP give ΔG° (chelate formation, Zn²⁺) = –32 kcal mol⁻¹, in line with experimental stability constants for Zn(oxinate) complexes [20].

3.3.2 Molecular-Orbital Analysis and Reactivity Predictions

Figure 1 (below) maps the key FMOs:

[image:1]

The electron-rich HOMO centred on the phenolate ring rationalises electrophilic attack at C-5/C-7, while the high LUMO coefficient on the nitrile carbon suggests nucleophilic susceptibility there, consistent with successful amidoxime syntheses under mild conditions [21].

Natural bond-orbital (NBO) analysis shows an O→N intramolecular donor interaction (nO → π*C=N) of 14 kcal mol⁻¹, stabilising the planar geometry and assisting deprotonation.

Reactivity descriptors (calculated):

- Fukui f⁻ (C-2) = 0.21 → prime electrophilic site;

- Fukui f⁺ (C-5) = 0.24 → favoured for radical addition;

- Dual descriptor Δf identifies the phenolic oxygen as the dominant nucleophilic locus, underpinning strong metal-binding.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant